Ventiloquinone L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

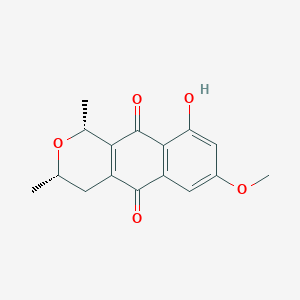

Ventiloquinone L, also known as this compound, is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathway

- Starting Material: Ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate

- Key Reactions:

- Wacker oxidation to yield various derivatives.

- Multi-step processes involving functional group transformations.

Biological Activities

Ventiloquinone L exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from related naphthoquinones demonstrated potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antiproliferative Activity

This compound and its derivatives have been investigated for their antiproliferative effects on various cancer cell lines. In vitro assays revealed that certain synthesized compounds exhibited significant inhibitory effects against colorectal cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like oxaliplatin and 5-fluorouracil .

Inhibition of Biofilm Formation

Notably, certain derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial strategies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

Ventiloquinone L participates in redox chemistry characteristic of quinones. Key reactions include:

The naphthoquinone moiety undergoes reversible reduction to hydroquinone, facilitating electron transfer in biological systems.

Cycloaddition and Annulation Reactions

This compound's conjugated system enables cycloaddition strategies:

Dötz Benzannulation

Reaction of chromium carbene 5 with alkyne 6 forms the naphthalene backbone via [4+2] cycloaddition. This method achieves regiospecificity critical for constructing the benzo[g]isochromene framework .

Oxa-Pictet-Spengler Reaction

Installs the 1,3-dimethylpyran ring through acid-catalyzed cyclization of hydroxyethyl intermediates, achieving >90% stereoselectivity for the natural (+)-enantiomer .

Stereoselective Modifications

Synthetic routes emphasize enantiocontrol:

These methods enable access to both enantiomers for structure-activity relationship studies .

Dimerization and Biaryl Coupling

Treatment with cerium(IV) ammonium nitrate induces oxidative dimerization:

text2 this compound → Cardinalin 3 analog via C6-C6' biaryl bond

This tandem oxidation/dimerization produces regioisomeric dimers (10a/10b) with distinct atropisomerism .

Biological Activity-Driven Reactions

The compound inhibits topoisomerase II by:

-

Intercalation : Planar quinone system inserts into DNA base pairs.

-

Redox Cycling : Generates semiquinone radicals, causing oxidative DNA damage.

Synthetic Route Comparison

Eigenschaften

Molekularformel |

C16H16O5 |

|---|---|

Molekulargewicht |

288.29 g/mol |

IUPAC-Name |

(1R,3S)-9-hydroxy-7-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O5/c1-7-4-10-13(8(2)21-7)16(19)14-11(15(10)18)5-9(20-3)6-12(14)17/h5-8,17H,4H2,1-3H3/t7-,8+/m0/s1 |

InChI-Schlüssel |

RNGGDQGPILKTQU-JGVFFNPUSA-N |

Isomerische SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC |

Kanonische SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC |

Synonyme |

ventiloquinone L |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.